3,6-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-1,2,4,5-tetrazine
Overview
Description
3,6-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-1,2,4,5-tetrazine is a useful research compound. Its molecular formula is C26H36Br2N4S2 and its molecular weight is 628.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cyclometallation and Structural Properties
Research by Sarkar et al. (2008) demonstrates the interaction of 3,6-bis(2-thienyl)-1,2,4,5-tetrazine with platinum complexes, highlighting its utility in cyclometallation reactions. This work showcases the compound's role in forming structurally unique complexes with uncoordinated thiophene sulfur atoms, indicating potential applications in the development of novel organometallic structures with specific electronic and optical properties (Sarkar et al., 2008).
Heterocyclic Chemistry and Material Synthesis
Studies on heterocyclic 1,2,4,5-tetrazines by Yeh et al. (1994) provide insights into the synthesis and properties of tetrazine derivatives. The bond lengths and structural details explored in these studies can inform the design and synthesis of novel materials with applications in organic electronics and photonics (Yeh et al., 1994).
Energetic Materials Development
Research into bifunctional building blocks like 3,6-bis(2H-tetrazol-5-yl)-1,2,4,5-tetrazine reveals their potential in synthesizing linear oligoheterocycles. Such compounds are noted for their energy-rich properties and could be leveraged in the development of high-performance energetic materials (Sauer et al., 2001).
Stabilization in Mixed-Valent States
The stabilization effects observed in diruthenium(III,II) mixed-valent states using tetrazine ligand-bridged complexes, as researched by Sarkar et al. (2003), underscore the potential of tetrazine derivatives in electrochemical applications and molecular electronics. Such compounds could help in designing systems with enhanced charge transfer capabilities (Sarkar et al., 2003).
Conjugated Polymers for Electronic Applications
Ding et al. (2011) explored the preparation of 3,6-bis(3-hexylthien-2-yl)-s-tetrazine and its copolymers, highlighting their applications in organic electronics. The ability of these materials to show broad light absorption and the influence of molecular conformation on electronic properties point to their potential in solar cell technology and organic semiconductors (Ding et al., 2011).
Properties
IUPAC Name |
3,6-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-1,2,4,5-tetrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36Br2N4S2/c1-5-9-11-17(7-3)13-19-15-21(33-23(19)27)25-29-31-26(32-30-25)22-16-20(24(28)34-22)14-18(8-4)12-10-6-2/h15-18H,5-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZMRKMPTNFFOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C(SC(=C1)C2=NN=C(N=N2)C3=CC(=C(S3)Br)CC(CC)CCCC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36Br2N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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